molecular formula C51H35NO2P2 B12521498 (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline CAS No. 1242168-77-9

(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline

Cat. No.: B12521498
CAS No.: 1242168-77-9
M. Wt: 755.8 g/mol
InChI Key: XGSMFCXLINRSFF-UHFFFAOYSA-N
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Description

®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes naphthyl, diphenylphosphino, and dihydroquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthyl and diphenylphosphino precursors, followed by their coupling under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and efficiency, and implementing purification techniques to obtain the compound in its pure form. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, facilitating catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Naphthyl)-8-diphenylphosphino-1,2-dihydroquinoline: Lacks the dioxa-phospha-cyclohepta moiety.

    ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-quinoline: Differs in the oxidation state of the quinoline moiety.

Uniqueness

The uniqueness of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline lies in its complex structure, which imparts specific chemical and biological properties. The presence of multiple functional groups and the ability to form stable coordination complexes make it a valuable compound in various research fields.

Properties

CAS No.

1242168-77-9

Molecular Formula

C51H35NO2P2

Molecular Weight

755.8 g/mol

IUPAC Name

[1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane

InChI

InChI=1S/C51H35NO2P2/c1-3-20-39(21-4-1)55(40-22-5-2-6-23-40)48-28-14-19-38-29-32-45(44-27-13-18-35-15-7-10-24-41(35)44)52(51(38)48)56-53-46-33-30-36-16-8-11-25-42(36)49(46)50-43-26-12-9-17-37(43)31-34-47(50)54-56/h1-34,45H

InChI Key

XGSMFCXLINRSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N(C(C=C4)C5=CC=CC6=CC=CC=C65)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21

Origin of Product

United States

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